Einecs 284-157-2
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Overview
Description
Preparation Methods
The synthesis of 4-Nonylphenol (branched) typically involves the alkylation of phenol with nonene, a process that can be catalyzed by acidic catalysts such as sulfuric acid or solid acid catalysts. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Nonylphenol (branched) undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Common substitution reactions involve the replacement of the hydroxyl group with other functional groups.
Polymerization: It can also undergo polymerization reactions to form larger molecular structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution and polymerization reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Nonylphenol (branched) has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of surfactants, resins, and other chemical products.
Biology: Research studies often investigate its effects on endocrine systems due to its estrogenic activity.
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for their potential therapeutic effects.
Industry: It is widely used in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Nonylphenol (branched) primarily involves its interaction with estrogen receptors, mimicking the effects of natural estrogens. This interaction can disrupt normal hormonal functions, leading to various biological effects. The molecular targets include estrogen receptors, and the pathways involved are related to endocrine signaling .
Comparison with Similar Compounds
4-Nonylphenol (branched) can be compared with other alkylphenols such as:
Octylphenol: Similar in structure but with a shorter alkyl chain.
Nonylphenol: The linear form of the compound, which has different physical and chemical properties.
Bisphenol A: Another estrogenic compound with different industrial applications.
The uniqueness of 4-Nonylphenol (branched) lies in its branched structure, which affects its reactivity, environmental persistence, and bioaccumulation potential .
Properties
CAS No. |
84788-18-1 |
---|---|
Molecular Formula |
C15H33NO4 |
Molecular Weight |
291.43 g/mol |
IUPAC Name |
1-(2-hydroxypropylamino)propan-2-ol;7-methyloctanoic acid |
InChI |
InChI=1S/C9H18O2.C6H15NO2/c1-8(2)6-4-3-5-7-9(10)11;1-5(8)3-7-4-6(2)9/h8H,3-7H2,1-2H3,(H,10,11);5-9H,3-4H2,1-2H3 |
InChI Key |
SOMYGDDOFWTGMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC(=O)O.CC(CNCC(C)O)O |
Origin of Product |
United States |
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